molecular formula C13H17Cl2NO2 B1378908 Tert-butyl 4-chloro-2-(chloromethyl)benzylcarbamate CAS No. 928754-18-1

Tert-butyl 4-chloro-2-(chloromethyl)benzylcarbamate

Cat. No.: B1378908
CAS No.: 928754-18-1
M. Wt: 290.18 g/mol
InChI Key: DFHDCKGOENPVAI-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-2-(chloromethyl)benzylcarbamate is a useful research compound. Its molecular formula is C13H17Cl2NO2 and its molecular weight is 290.18 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-chloro-2-(chloromethyl)benzylcarbamate is a carbamate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17Cl2NO2, with a molecular weight of 255.74 g/mol. The compound features a tert-butyl group, two chlorine substituents, and a benzyl moiety, which contribute to its unique chemical reactivity and potential biological properties.

PropertyValue
Molecular FormulaC13H17Cl2NO2
Molecular Weight255.74 g/mol
Functional GroupsCarbamate, Chloromethyl
Structural CharacteristicsTert-butyl, Chlorine

The biological activity of this compound has not been extensively studied; however, its structural similarities to other bioactive compounds suggest several potential mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to act as inhibitors for various enzymes, particularly proteases involved in viral replication.
  • Cellular Interaction : The presence of chloromethyl groups may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Research Findings

Preliminary studies indicate that this compound may exhibit inhibitory effects on certain proteases, which are critical for viral replication. For instance, compounds with similar structures have been evaluated for their ability to inhibit the SARS-CoV-3CL protease, a target for antiviral drug development.

A notable study demonstrated that related carbamates showed significant inhibitory activity against this enzyme, leading to reduced viral replication in vitro. The IC50 values for effective inhibitors ranged from nanomolar to micromolar concentrations, indicating strong potency in the context of viral infections .

Case Studies

  • SARS-CoV Protease Inhibition : In a study focused on peptidomimetic compounds designed to inhibit the SARS-CoV 3CL protease, several structural features were identified that enhanced inhibitory activity. These findings suggest that this compound could be explored as a candidate for further development against coronaviruses .
  • Antiviral Activity : Related compounds have demonstrated antiviral properties in cell-based assays against SARS-CoV-2. For example, inhibitors with similar functional groups exhibited EC50 values in the low micromolar range while maintaining low cytotoxicity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common synthetic routes involve:

  • Nucleophilic Substitution : Utilizing chlorinated precursors and tert-butyl carbamate derivatives.
  • Direct Chlorination : Introducing chlorine substituents on the aromatic ring under controlled conditions.

These methods highlight the versatility in synthesizing this compound and its derivatives.

Properties

IUPAC Name

tert-butyl N-[[4-chloro-2-(chloromethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2/c1-13(2,3)18-12(17)16-8-9-4-5-11(15)6-10(9)7-14/h4-6H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHDCKGOENPVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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